molecular formula C20H25N3O2 B2465504 N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 882749-06-6

N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2465504
CAS No.: 882749-06-6
M. Wt: 339.439
InChI Key: LTAFHLNUBXEVSZ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a phenylpiperazine moiety, and an acetamide linkage, which contribute to its diverse chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites, thereby inhibiting their function . This interaction results in the suppression of the downstream signaling pathways that are crucial for cancer cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 disrupts several key biochemical pathways involved in cell proliferation, angiogenesis, and metastasis . This disruption can lead to the suppression of tumor growth and the reduction of metastatic potential .

Pharmacokinetics

The pharmacokinetic properties of this compound are favorable. The compound and its derivatives have been found to meet the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation, the suppression of angiogenesis, and the reduction of metastatic potential . These effects contribute to the overall anti-cancer activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(4-methoxyphenyl)-2-(4-benzylpiperazin-1-yl)acetamide
  • N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenylpiperazine moieties contribute to its high affinity for certain biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-9-7-17(8-10-19)15-21-20(24)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAFHLNUBXEVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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